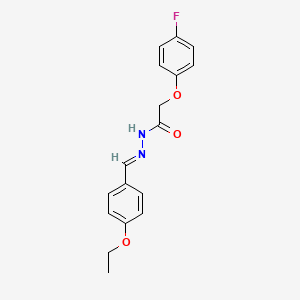![molecular formula C17H21N3OS B5536590 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)
4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule belongs to the piperazine derivatives, a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are of significant interest in medicinal chemistry due to their versatility as pharmacophores, the part of a molecule responsible for its biological activity. They are known for their involvement in various pharmacological activities, including acting as serotonin receptor antagonists.
Synthesis Analysis
Synthesis of such complex molecules often involves multi-step organic reactions, starting from simpler piperazine scaffolds and incorporating various functional groups through nucleophilic substitution, amide formation, or alkylation reactions. For example, analogs of the serotonin antagonist have been synthesized by modifying the piperazine scaffold to improve selectivity and binding affinity to target receptors (Raghupathi et al., 1991).
科学的研究の応用
Receptor Antagonism and Binding Affinities The piperazine derivatives, including compounds structurally similar to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, have been extensively researched for their potential as receptor antagonists, particularly focusing on serotonin receptors. For instance, compounds with piperazine structures have demonstrated significant binding affinities towards the 5-HT7 receptor, exhibiting promising IC50 values indicating potent antagonist activities. This research underscores the utility of such compounds in probing the pharmacological landscape of serotonin receptors, which are critical in various neurological processes and disorders. Notably, modifications to the piperazine backbone and methoxyphenyl moiety have been shown to influence receptor selectivity and binding affinities, offering insights into the design of targeted therapeutic agents (Juhee Yoon et al., 2008).
Antimicrobial Activities Research on derivatives of piperazine, including those akin to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, has also ventured into the antimicrobial domain. Syntheses of novel compounds have led to the discovery of entities with moderate to good antimicrobial activities against a range of microorganisms. This highlights the potential of piperazine derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. The structural versatility of these compounds allows for the exploration of various substituents, optimizing antimicrobial efficacy while minimizing toxicity (H. Bektaş et al., 2010).
Chemical Synthesis and Modification The chemical synthesis of piperazine derivatives, akin to 4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine, has been a focal point of research, aiming to develop novel compounds with enhanced biological activities. Through various synthetic routes, researchers have been able to modify the piperazine core, introducing different functional groups that significantly affect the compound's biological properties. Such studies are crucial for the advancement of medicinal chemistry, providing a foundation for the development of new drugs with improved efficacy and safety profiles (Claude Larrivée Aboussafy & D. Clive, 2012).
Neurological Imaging and Diagnosis Innovative research on piperazine derivatives also extends to their potential use in neurological imaging, particularly in the visualization of serotonin receptors within the brain. The synthesis of radiolabeled compounds targeting the 5-HT1A receptor highlights the potential of these derivatives in positron emission tomography (PET) imaging. This approach offers a non-invasive method to study receptor distribution and density in vivo, contributing to a better understanding of neurological disorders and facilitating the development of targeted therapies (S. Chaturvedi et al., 2018).
特性
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-14-7-8-15(22-14)13-18-20-11-9-19(10-12-20)16-5-3-4-6-17(16)21-2/h3-8,13H,9-12H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFMUNUHVASOAH-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-Methoxyphenyl)-1-piperazinyl)-N-((5-methyl-2-thienyl)methylene)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)
![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)